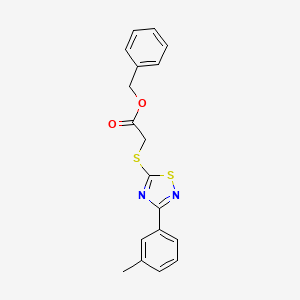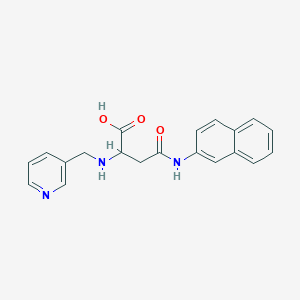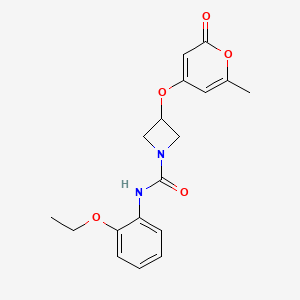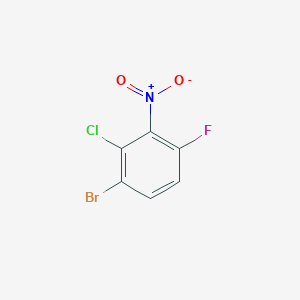
1-Bromo-2-chloro-4-fluoro-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-chloro-4-fluoro-3-nitrobenzene is a benzene derivative with bromine, chlorine, fluorine, and nitro groups as substituents . It is a complex aromatic compound that can participate in various chemical reactions due to the presence of these functional groups .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different substituent to the benzene ring . The order of these steps would be crucial, as some groups are activating (electron-donating) and others are deactivating (electron-withdrawing), which influences the positions where subsequent substituents are added . For example, nitration could be a possible first step, followed by halogenation steps to introduce the bromine, chlorine, and fluorine .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring with the bromine, chlorine, fluorine, and nitro groups attached at the 1st, 2nd, 4th, and 3rd positions respectively . The positioning of these groups is determined by the rules of IUPAC nomenclature, which prioritize certain groups over others .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles and electron-withdrawing groups . Additionally, it can undergo electrophilic aromatic substitution reactions, a common reaction type for benzene derivatives .Physical And Chemical Properties Analysis
As an aromatic compound, this compound would likely be a solid or liquid at room temperature . Its solubility in water might be limited . The presence of the nitro group could contribute to a high dipole moment, indicating significant polarity .Scientific Research Applications
Vibrational Spectroscopy and Molecular Structure
1-Bromo-2-chloro-4-fluoro-3-nitrobenzene and related trisubstituted benzenes have been studied using vibrational spectroscopy techniques. These studies have led to unambiguous vibrational assignments of the molecules' fundamentals and revised some earlier assignments by other workers, enhancing our understanding of their molecular structure and behavior (Reddy & Rao, 1994).
Electron Attachment and Dissociation
Research on nitrobenzene derivatives, including chloro and bromo compounds, has been conducted using electron transmission spectroscopy and dissociative electron attachment spectroscopy. This has provided insights into the energies of electron attachment and the formation of long-lived negative ions, contributing to our understanding of the electron transfer processes in these compounds (Asfandiarov et al., 2007).
Fluorination of Aromatic Compounds
The compound's relatives have been used in the study of fluorination processes. For example, research on the fluorination of benzene and its derivatives has shown patterns in the fluorination of halobenzenes, providing valuable insights for chemical synthesis and the production of fluorinated aromatic compounds (Fedorov et al., 2015).
Ring Halogenations
Studies on ring halogenations of polyalkylbenzenes, including bromo and chloro compounds, have been important in understanding the selectivities in substrates and halogen sources. This research is significant for the development of new synthetic methods and the production of halogenated aromatic compounds (Bovonsombat & Mcnelis, 1993).
Environmental Biodegradation
The biodegradation of similar halonitrobenzene compounds by bacteria has been studied, which is crucial for understanding the environmental fate of these compounds and developing bioremediation strategies for contaminated sites (Xu et al., 2022).
Mechanism of Action
The mechanism of these reactions typically involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged intermediate . In the case of nucleophilic aromatic substitution, the nucleophile attacks the electrophilic carbon, displacing the halogen .
Safety and Hazards
properties
IUPAC Name |
1-bromo-2-chloro-4-fluoro-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYYHPXBAHLFAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)[N+](=O)[O-])Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

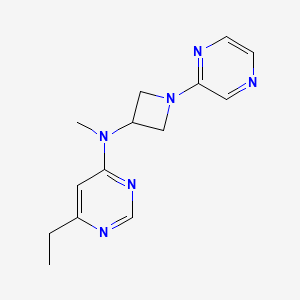
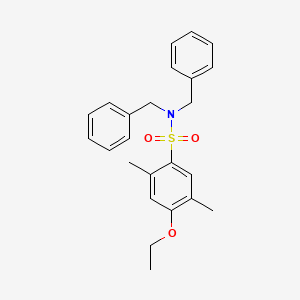
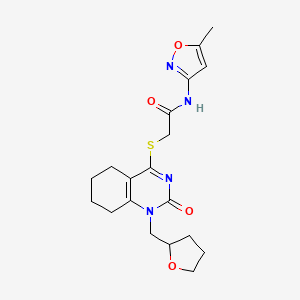

![2-((3-chlorobenzyl)thio)-3-(3-ethoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2981540.png)
![[2-(Cyanomethoxy)-5-methoxyphenyl]boronic acid](/img/structure/B2981541.png)
![3,5-Dimethyl-1-[(2-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2981542.png)
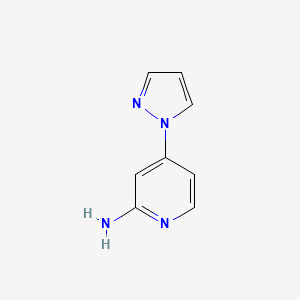
![3-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2981546.png)

![N-[2-[6-(Dimethylamino)pyridin-3-yl]propyl]prop-2-enamide](/img/structure/B2981553.png)
